2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide
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Overview
Description
2-[1-[(1R,4R)-2-bicyclo[221]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanamine with phenylethyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanamine: A related compound with a similar bicyclic structure.
5-Norbornene-2-carboxaldehyde: Another bicyclic compound with different functional groups.
2-Azabicyclo[2.2.1]hept-5-en-3-one: A bicyclic compound with nitrogen in the ring structure.
Uniqueness
2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide is unique due to its specific combination of bicyclic and phenylethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H34BrNO |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C22H34NO.BrH/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;/h7-13,18-19,21H,5-6,14-17H2,1-4H3;1H/q+1;/p-1/t18-,19+,21?,22?;/m1./s1 |
InChI Key |
BOCNKEKVCTZYIX-BMLCSLMUSA-M |
Isomeric SMILES |
CC[N+](C)(CC)CCOC(C)(C1C[C@H]2C[C@@H]1C=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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